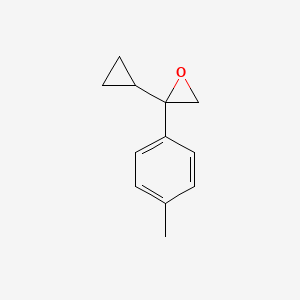

2-Cyclopropyl-2-(4-methylphenyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-2-(4-methylphenyl)oxirane is an organic compound with the molecular formula C12H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a cyclopropyl group and a 4-methylphenyl group attached to the oxirane ring. Oxiranes are important intermediates in organic synthesis due to their high reactivity and ability to undergo various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Cyclopropyl-2-(4-methylphenyl)oxirane involves the epoxidation of alkenes. The Corey-Chaykovsky epoxidation is a notable method, where a sulfur ylide is used to convert an alkene to an epoxide . Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize alkenes to epoxides under mild conditions .

Industrial Production Methods

Industrial production of oxiranes, including this compound, often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-2-(4-methylphenyl)oxirane can undergo various types of chemical reactions, including:

Ring-opening reactions: These reactions involve the cleavage of the oxirane ring, often catalyzed by acids, bases, or nucleophiles.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.

Common Reagents and Conditions

Acids and bases: Used as catalysts in ring-opening reactions.

Peracids: Employed in the epoxidation of alkenes to form oxiranes.

Nucleophiles: Such as amines and alcohols, used in substitution reactions.

Major Products Formed

Diols: Formed through the oxidation of the oxirane ring.

Substituted alcohols: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's electrophilic nature allows it to engage in nucleophilic attacks, making it a candidate for drug design. Its applications in medicinal chemistry include:

- Synthesis of Pharmaceutical Intermediates : The compound is utilized in the synthesis of various pharmaceutical intermediates, particularly those that enhance metabolic stability and bioavailability due to the presence of the oxirane ring.

- Anticancer Activity : Research indicates that 2-Cyclopropyl-2-(4-methylphenyl)oxirane exhibits potential anticancer properties. A study demonstrated that it can form covalent adducts with biological nucleophiles, modulating enzyme activity related to cancer progression .

Case Study: Anticancer Activity

A recent study explored the compound's interaction with specific enzymes involved in cancer metabolism. The findings suggested that the compound could inhibit tumor growth in vitro by disrupting metabolic pathways essential for cancer cell proliferation.

Materials Science

In materials science, this compound serves as a building block for creating materials with enhanced properties:

- Polymer Synthesis : The compound can be polymerized to produce epoxide-based polymers that exhibit superior thermal stability and mechanical strength compared to conventional polymers.

- Coatings and Adhesives : Its reactivity allows for the formulation of high-performance coatings and adhesives that are resistant to degradation under harsh conditions.

Data Table: Properties of Epoxide-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 250°C |

| Mechanical Strength | Tensile Strength > 50 MPa |

| Chemical Resistance | Excellent |

Agrochemical Development

The compound plays a significant role in agrochemical formulations:

- Pesticide Development : It is used as an intermediate in synthesizing pesticides, particularly those targeting specific pests while minimizing environmental impact .

- Herbicide Formulations : Research has shown that formulations based on this compound can improve weed control efficacy without harming non-target species .

Case Study: Herbicide Efficacy

A formulation containing this compound was tested against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to control treatments, highlighting its potential as an effective herbicide component.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-2-(4-methylphenyl)oxirane involves its high reactivity due to the strained three-membered oxirane ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparación Con Compuestos Similares

Similar Compounds

2-Cyclopropyloxirane: Similar structure but lacks the 4-methylphenyl group.

2-Cyclopropyl-2-methyloxirane: Similar structure with a methyl group instead of the 4-methylphenyl group.

Uniqueness

2-Cyclopropyl-2-(4-methylphenyl)oxirane is unique due to the presence of both the cyclopropyl and 4-methylphenyl groups, which can influence its reactivity and the types of reactions it undergoes.

Propiedades

IUPAC Name |

2-cyclopropyl-2-(4-methylphenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)12(8-13-12)11-6-7-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNIZNGDIUPWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CO2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.